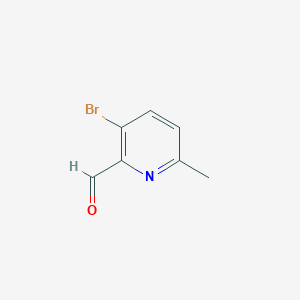
6-bromo-4-methylpyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-methylpyridine-2-carbaldehyde is a chemical compound that has attracted significant interest among researchers due to its numerous applications. It is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
Synthesis Analysis
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The structure and vibrational spectra of 6-Bromopyridine-2-carbaldehyde were investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . The experimental studies were complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .Chemical Reactions Analysis
6-bromo-4-methylpyridine-2-carbaldehyde has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .Physical And Chemical Properties Analysis
6-bromo-4-methylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200. More detailed physical and chemical properties such as melting point, boiling point, and solubility need further investigation.Mecanismo De Acción
The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . Therefore, the inhibition of p38α MAP kinase was evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methylpyridine-2-carbaldehyde involves the bromination of 4-methylpyridine-2-carbaldehyde.", "Starting Materials": [ "4-methylpyridine-2-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Dissolve 4-methylpyridine-2-carbaldehyde in acetic acid", "Add bromine dropwise to the solution with stirring", "Maintain the reaction mixture at room temperature for 2 hours", "Add sodium acetate to the reaction mixture and stir for 30 minutes", "Extract the product with water", "Dry the product with anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 6-bromo-4-methylpyridine-2-carbaldehyde" ] } | |
Número CAS |
1060804-71-8 |
Nombre del producto |
6-bromo-4-methylpyridine-2-carbaldehyde |
Fórmula molecular |
C7H6BrNO |
Peso molecular |
200 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



